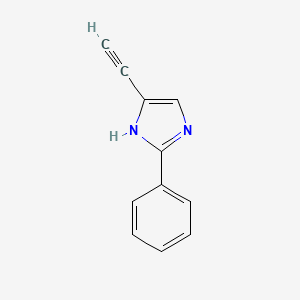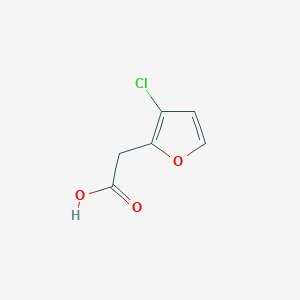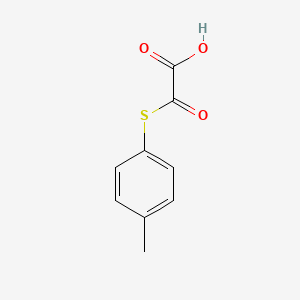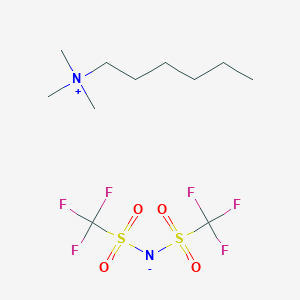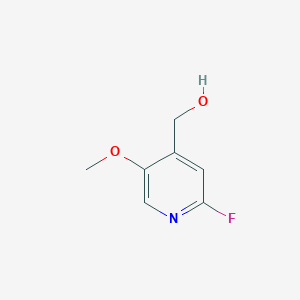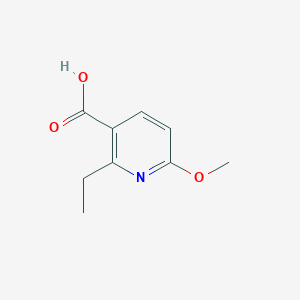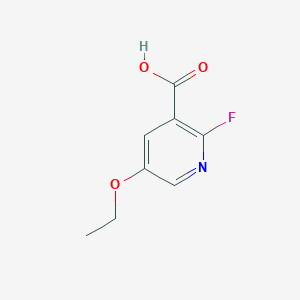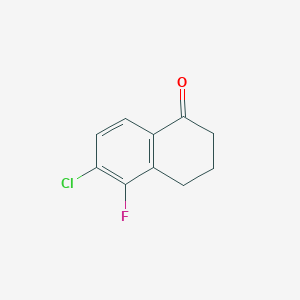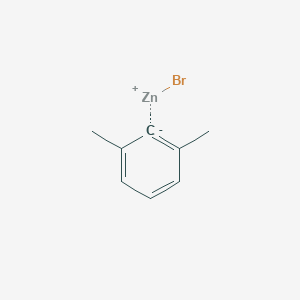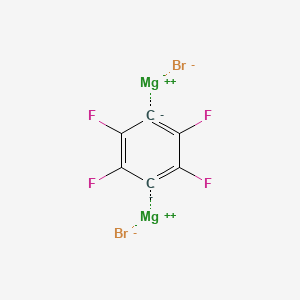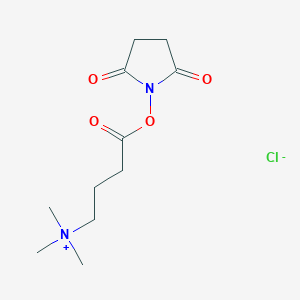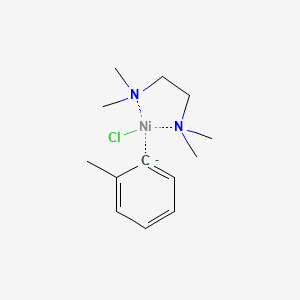
Chloro(2-methylphenyl)(N,N,N,N-tetramethyl-1,2-ethylenediamine)nickel(II), 99% (contains about 10% o-chlorotoluene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(2-methylphenyl)(N,N,N,N-tetramethyl-1,2-ethylenediamine)nickel(II) is a chemical compound with the molecular formula C13H23ClN2Ni . It is a dark-orange powder that is air sensitive . It is also known as (TMEDA)Ni (o-tol)Cl .
Molecular Structure Analysis
The molecular weight of this compound is 301.48152 . The molecular structure can be found in the MOL file with the MDL Number: MFCD29037017 .Chemical Reactions Analysis
This compound is an effective precatalyst for a variety of nickel-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig and other cyclizations and oxidative couplings .Physical And Chemical Properties Analysis
This compound is a faint orange to dark orange powder . It is air sensitive and should be stored in cold conditions .Applications De Recherche Scientifique
1. Role as a Ligand and Additive The compound, specifically the N,N,N’,N’-tetramethylethane-1,2-diamine (TMEDA) part, serves as an important ligand and additive for a broad spectrum of transition-metal-catalyzed reactions . It has a unique ability to enhance the rate of metalation for a variety of compounds .
2. Donor of Methylene and Formyl Groups TMEDA, a component of the compound, acts as an excellent donor of methylene and formyl groups under base switching .
3. Stabilizer and Activator of Organometallic Reagents Due to its easy solvating and bidentate ligand properties, TMEDA stabilizes and activates a number of organometallic reagents and metal salts .
Affinity Towards Lithium Ions
TMEDA exhibits a special affinity towards lithium ions, which allows BuLi/TMEDA to metalate many substrates .
Precatalyst for Nickel-Catalyzed Transformations
The compound is an effective precatalyst for a variety of nickel-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and other cyclizations and oxidative couplings .
Use in Experimental/Research Applications
The compound is offered by several chemical suppliers for experimental and research use .
Safety and Hazards
Propriétés
IUPAC Name |
chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHSSMUEZWZHPB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2Ni- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

